Lipophilicity Comparison with Analogs
2-Ethyl-6-fluoro-1H-benzimidazole exhibits a calculated LogP value of approximately 2.26–2.90, positioning it between the non-fluorinated analog 2-ethylbenzimidazole (LogP ≈ 2.03–2.13) and the non-alkylated analog 6-fluoro-1H-benzimidazole (LogP ≈ -0.8) [1] [2]. This intermediate lipophilicity profile provides a tunable balance between aqueous solubility and membrane permeability that neither extreme analog can offer.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.26 (ChemSrc) to 2.90 (Chem960 XlogP) |
| Comparator Or Baseline | 2-Ethylbenzimidazole LogP = 2.03–2.13; 6-Fluoro-1H-benzimidazole LogP ≈ -0.8 |
| Quantified Difference | Target compound is ~0.13–0.87 log units higher than 2-ethylbenzimidazole and ~3.06–3.70 log units higher than 6-fluorobenzimidazole |
| Conditions | Calculated values using XlogP / AlogP algorithms |
Why This Matters
The intermediate LogP value enables researchers to access a lipophilicity window not covered by the closest commercially available benzimidazole building blocks.
- [1] Chem960. 2-Ethyl-6-fluoro-1H-benzimidazole. XlogP 2.9. View Source
- [2] Plantaedb. 2-Ethylbenzimidazole. XlogP 2.10. View Source
